N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
Description
N-(3-(Isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a quinoxaline-derived sulfonamide characterized by a 3-(isobutylamino) substituent on the quinoxaline core and a 2,4-dimethylbenzenesulfonamide moiety. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a bicyclic structure, making them versatile scaffolds in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)12-21-19-20(23-17-8-6-5-7-16(17)22-19)24-27(25,26)18-10-9-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMHRITGUYBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones . The resulting quinoxaline is then subjected to further functionalization.
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Step 1: Synthesis of Quinoxaline Core
Reactants: o-Phenylenediamine, glyoxal
Conditions: Reflux in ethanol or acetic acid
Product: Quinoxaline
Chemical Reactions Analysis
Types of Reactions
N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the quinoxaline ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Halogenated quinoxaline derivatives
Scientific Research Applications
Pharmaceutical Development
5,6-Dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide has been studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets.
Case Studies:
- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer drug. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells .
- Anti-inflammatory Properties: The compound has also demonstrated anti-inflammatory effects in animal models, indicating its potential use in treating inflammatory diseases .
Agricultural Chemistry
This compound has been investigated for its use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Case Studies:
- Insecticidal Activity: Studies have shown that 5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide can effectively control certain insect populations by affecting their nervous systems .
- Herbicidal Properties: Field trials indicate that this compound can inhibit the growth of specific weed species without harming crop plants, making it a candidate for environmentally friendly herbicides .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials.
Applications:
- Polymer Chemistry: Incorporating 5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide into polymer matrices has been shown to enhance thermal stability and mechanical properties of the resulting materials .
- Coatings and Films: The compound can be used in formulating protective coatings that exhibit resistance to environmental degradation, thus extending the lifespan of materials .
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Pharmaceutical | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Pharmaceutical | Anti-inflammatory | Reduces inflammation in animal models |
| Agricultural Chemistry | Insecticide | Effective against specific insect species |
| Agricultural Chemistry | Herbicide | Inhibits weed growth without crop damage |
| Material Science | Polymer Enhancement | Improved thermal stability |
| Material Science | Protective Coatings | Enhanced resistance to environmental factors |
Mechanism of Action
The mechanism of action of N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with three structurally related sulfonamide derivatives (as per evidence):
Key Observations:
- Substituent Effects: The isobutylamino group in the target compound increases hydrophobicity compared to the benzodioxol (electron-donating) and methoxyphenyl (polar) groups in analogs . The sulfanyl group in ’s compound introduces a thiol (-SH), which may participate in disulfide bonding or metal coordination, absent in other analogs .
Structural Characterization
Crystallographic analysis using programs like SHELX (widely employed for small-molecule refinement ) would be critical for resolving the 3D conformation of these compounds. For example, the benzothiadiazole-sulfonamide () may exhibit unique torsion angles due to its fused heterocyclic system, influencing its binding mode .
Biological Activity
N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinoxaline Core : The quinoxaline structure can be synthesized using microwave-assisted reactions involving 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines, yielding high yields of quinoxaline derivatives .
- Substitution Reactions : The introduction of the isobutylamino group can be achieved through nucleophilic substitution reactions involving suitable amines.
- Sulfonamide Formation : The final sulfonamide linkage is formed by reacting the amine with a sulfonyl chloride derivative.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies reveal that modifications to the quinoxaline core can enhance antimicrobial efficacy .
Antitumor Activity
Quinoxaline derivatives have shown promising results in antitumor assays. For example, some related compounds were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating potential anti-inflammatory and anticancer properties .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Certain quinoxaline derivatives have been identified as inhibitors of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability and growth inhibition.
Case Studies
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide?
The synthesis involves multi-step reactions starting with quinoxaline and benzenesulfonamide derivatives. Key steps include nucleophilic substitution at the quinoxaline C3 position with isobutylamine and sulfonamide coupling. Critical conditions include:
- Solvents: Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
- Catalysts: Triethylamine (TEA) to deprotonate intermediates and facilitate coupling .
- Temperature: Controlled heating (60–80°C) to avoid side reactions .
- Purification: Column chromatography or recrystallization for high-purity yields .
Q. Which analytical techniques are essential for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (300 MHz, DMSO-d6) confirm proton environments and carbon frameworks. For example, sulfonamide protons appear as singlet peaks at δ 3.1–3.3 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 427.18) .
- X-ray Crystallography: SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced Research Questions
Q. How does this compound inhibit PI3K signaling in cancer cells?
The compound competitively binds to the ATP-binding pocket of phosphatidylinositol 3-kinase (PI3K), disrupting downstream AKT/mTOR pathways. Key evidence includes:
- IC50 Values: 15.6–71.8 µM in HEPG2 liver cancer cells, superior to doxorubicin .
- Kinase Assays: Selective inhibition of PI3Kα isoform over other kinases (e.g., <10% inhibition of PI3Kγ at 10 µM) .
- Apoptosis Markers: Increased caspase-3/7 activity in treated cells .
Q. What structural features enhance its bioactivity and selectivity?
- Quinoxaline Core: Planar structure facilitates intercalation into kinase domains .
- Isobutylamino Group: Hydrophobic side chain improves membrane permeability (logP = 2.8) .
- 2,4-Dimethylbenzenesulfonamide: Electron-withdrawing groups stabilize sulfonamide-protein interactions . Substituting the isobutyl group with bulkier alkyl chains reduces activity, indicating steric limitations in the binding pocket .
Q. How can discrepancies in reported IC50 values across studies be resolved?
Variations arise from:
- Cell Line Differences: HEPG2 (IC50 = 15.6 µM) vs. MCF-7 (IC50 = 24.4 µM) due to differential PI3K expression .
- Assay Conditions: Serum concentration (e.g., 10% FBS vs. serum-free media) alters compound bioavailability . Standardized protocols (e.g., MTT assays at 48 hr incubation) are recommended for cross-study comparisons .
Q. What methodologies validate its role as a radiosensitizer?
- Combination Therapy: Synergistic effects observed with γ-irradiation (8 kGy), reducing HEPG2 viability by 60% vs. 40% for radiation alone .
- Mechanistic Studies: ROS generation assays confirm enhanced oxidative stress in irradiated cells .
- Clonogenic Assays: Colony formation reduced by 70% in combination therapy vs. 50% for monotherapy .
Q. How is computational modeling used to optimize its pharmacokinetics?
- Docking Simulations (AutoDock Vina): Predict binding affinities to PI3Kα (ΔG = -9.2 kcal/mol) .
- ADMET Predictions: Moderate hepatic clearance (CLhep = 15 mL/min/kg) and low hERG inhibition risk (IC50 > 30 µM) .
- QSAR Models: Para-methyl groups on the benzene ring correlate with improved bioavailability (R² = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
